Alpha-D-Fucose

Vue d'ensemble

Description

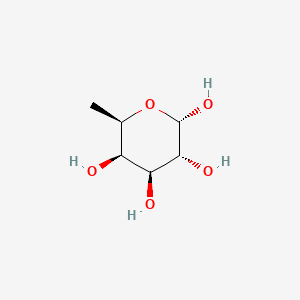

Alpha-D-Fucose is a six-carbon deoxy monosaccharide . It is equivalent to 6-deoxy-D-galactose . It acts as a non-metabolizable analog of L-arabinose and inhibits induction of the L-arabinose operon in some bacteria .

Synthesis Analysis

Two pathways for the synthesis of GDP-fucose operate in mammalian cells, the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . In the salvage pathway, cells use fucose from the extracellular or lysosomal sources to synthesize GDP-fucose . Two enzymes catalyze the production of GDP-fucose from fucose .

Molecular Structure Analysis

Alpha-D-Fucose belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . The molecular framework of Alpha-D-Fucose consists of aliphatic heteromonocyclic compounds .

Chemical Reactions Analysis

Alpha-D-Fucose is involved in various chemical reactions. For instance, it is used in the formation of fucosylated oligosaccharides . The main enzyme responsible for these fucosylations is α-1,2-fucosyltransferase (Fut2), which is expressed in epithelial cells and links fucose to the terminal β-D-galactose of mucosal glycans .

Physical And Chemical Properties Analysis

Alpha-D-Fucose has an average weight of 164.1565 and a mono-isotopic weight of 164.068473494 . Its chemical formula is C6H12O5 .

Applications De Recherche Scientifique

1. Role in Pathologic Processes and Neoplasia

Alpha-D-Fucose is integral in various normal and pathological processes, particularly in neoplasia. It's a component of glycoproteins and glycolipids, playing a significant role in cell-recognition and adhesion-signaling pathways. This includes events like embryologic development, blood group recognition, and pathologies such as inflammation, infectious disease recognition, and cancer progression. Its presence in fucosylated oligosaccharide ligands is critical for cell-cell and cell-matrix adhesion in these processes (Listinsky, Siegal, & Listinsky, 1998).

2. Suppression of Contact Allergy

Alpha-D-Fucose has demonstrated the ability to suppress contact allergy responses. When applied to the ear before elicitation of contact allergy, it led to a reduction in the allergic response, suggesting its role in modulating the efferent phase of the cellular immune response (Knop & Riechmann, 2004).

3. Expression of Blood Group Determinants

Research shows the application of human DNA sequences controlling the expression of alpha-D-Fucose in blood group determinants. This has been demonstrated in mouse cells after transfection with human DNA, indicating its significance in blood group expressions (Ernst et al., 1989).

4. Enzymatic Synthesis

Alpha-D-Fucose plays a role in the enzymatic synthesis of biologically relevant disaccharides, as demonstrated by the synthesis of various disaccharides utilizing the alpha-L-Fucosidase enzyme (Farkas, Thiem, & Ajisaka, 2000).

5. Involvement in Breast Cancer Progression

Alpha-D-Fucose is heavily involved in the progression of human breast cancer. It's necessary for critical functions like tumor invasion, metastasis, and activation of breast cancer stem cells, making it a potential target for novel therapies (Yuan et al., 2008).

6. Role in Immune Response

It enhances the cytolytic capacity of leukocytes and augments the production of cytokines like TNF-alpha, playing a significant role in the immune response and cellular cytotoxicity (Stankova, 1992).

7. Contribution to Lung Development

Core fucosylation, involving alpha-D-Fucose, is critical in lung development. Disruption in fucosylation can lead to emphysema-like changes in the lung, indicating its essential role in respiratory system development and maintenance (Wang et al., 2005).

8. Association with Colon Adenocarcinoma Progression

The expression of alpha-D-Fucose is linked to the progression of colon adenocarcinoma, suggesting its potential as a biomarker for cancer progression (Sun et al., 1995).

Orientations Futures

The future directions of Alpha-D-Fucose research could involve further understanding of its biological functions and biosynthetic processes . Additionally, Fc-engineered therapeutic antibodies, which involve modifying the Fc regions of therapeutic antibodies (including altering glycosylation patterns via glycoengineering), are a promising area of future research .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-PHYPRBDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318477 | |

| Record name | α-D-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Alpha-D-Fucose | |

CAS RN |

6189-71-5 | |

| Record name | α-D-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6189-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Fucopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-D-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)